1-Pyrrolidin-2-(3'-chlorophenyl)-2-(n-cbz-N-methyl)amino-ethane HCl
CAS No.: 1159825-52-1
Cat. No.: VC11714686
Molecular Formula: C21H26Cl2N2O2
Molecular Weight: 409.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1159825-52-1 |
|---|---|
| Molecular Formula | C21H26Cl2N2O2 |
| Molecular Weight | 409.3 g/mol |
| IUPAC Name | benzyl N-[1-(3-chlorophenyl)-2-pyrrolidin-1-ylethyl]-N-methylcarbamate;hydrochloride |
| Standard InChI | InChI=1S/C21H25ClN2O2.ClH/c1-23(21(25)26-16-17-8-3-2-4-9-17)20(15-24-12-5-6-13-24)18-10-7-11-19(22)14-18;/h2-4,7-11,14,20H,5-6,12-13,15-16H2,1H3;1H |
| Standard InChI Key | VFSKFXNCPRAKLD-UHFFFAOYSA-N |
| SMILES | CN(C(CN1CCCC1)C2=CC(=CC=C2)Cl)C(=O)OCC3=CC=CC=C3.Cl |
| Canonical SMILES | CN(C(CN1CCCC1)C2=CC(=CC=C2)Cl)C(=O)OCC3=CC=CC=C3.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, benzyl N-[1-(3-chlorophenyl)-2-pyrrolidin-1-ylethyl]-N-methylcarbamate hydrochloride, reflects its intricate structure. Key components include:
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A pyrrolidine ring (five-membered nitrogen-containing heterocycle).
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A 3-chlorophenyl group attached to the ethyl backbone.
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An N-Cbz-N-methylamino group serving as a protective moiety for the amine functionality.
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A hydrochloride salt enhancing solubility and stability.
The molecular formula C<sub>21</sub>H<sub>26</sub>Cl<sub>2</sub>N<sub>2</sub>O<sub>2</sub> corresponds to a molecular weight of 409.3 g/mol.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 1159825-52-1 |
| Molecular Formula | C<sub>21</sub>H<sub>26</sub>Cl<sub>2</sub>N<sub>2</sub>O<sub>2</sub> |
| Molecular Weight | 409.3 g/mol |
| SMILES | CN(C(CN1CCCC1)C2=CC(=CC=C2)Cl)C(=O)OCC3=CC=CC=C3.Cl |
| InChIKey | VFSKFXNCPRAKLD-UHFFFAOYSA-N |
The Canonical SMILES string highlights the connectivity: the pyrrolidine ring (N1CCCC1) links to an ethyl chain bearing the 3-chlorophenyl group (C2=CC(=CC=C2)Cl) and the N-Cbz-N-methylcarbamate (CN(C)C(=O)OCC3=CC=CC=C3).
Synthesis and Structural Analogues
Synthetic Pathways
Although no direct synthesis protocol for this compound is published, borate-mediated amidation methods offer a plausible route. For instance, tris(2,2,2-trifluoroethyl) borate [B(OCH<sub>2</sub>CF<sub>3</sub>)<sub>3</sub>] facilitates direct coupling of carboxylic acids and amines under mild conditions . Applied here, this could involve:
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Carboxylic acid activation: Reacting a 3-chlorophenylacetic acid derivative with B(OCH<sub>2</sub>CF<sub>3</sub>)<sub>3</sub> to form a reactive intermediate.
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Amine coupling: Introducing the N-Cbz-N-methyl-pyrrolidinylethylamine to form the amide bond.
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Salt formation: Treating the free base with HCl to yield the hydrochloride salt .
Key Reaction Parameters:
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Solvent: Acetonitrile (MeCN) at 80°C.
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Workup: Solid-phase purification using Amberlyst resins to remove excess reagents .
Structural Analogues and Activity Trends
Compounds bearing N-pyrrolidinylethylamine scaffolds exhibit notable pharmacological profiles. For example:
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